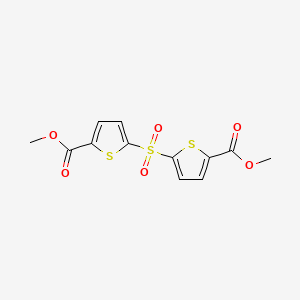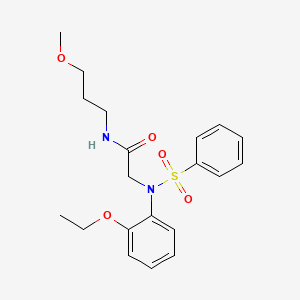
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) (DSTC) is a chemical compound that belongs to the class of sulfonyl esters. It has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Scientific Research Applications
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, including sulfones, sulfonamides, and sulfonylureas. In material science, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. In medicinal chemistry, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, as well as anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus. In vivo studies have shown that it has anti-inflammatory and analgesic effects, as well as potential as an antidiabetic agent.
Advantages and Limitations for Lab Experiments
One advantage of using dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex molecules with high yields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other reagents. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Future Directions
There are several future directions for the study of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent for other diseases, such as viral infections and diabetes.
Conclusion
In conclusion, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) can be achieved through a two-step process. In the first step, 2-thiophenecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is treated with dimethyl sulfoxide (DMSO) and triethylamine (TEA) to obtain dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). The reaction mechanism involves the formation of an intermediate sulfonyl chloride, which then reacts with DMSO and TEA to form dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate).
properties
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S3/c1-17-11(13)7-3-5-9(19-7)21(15,16)10-6-4-8(20-10)12(14)18-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNSBMNNJDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203950.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)


![2-[(2-hydroxyethyl)amino]-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5203974.png)

![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)
![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5204004.png)
![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B5204028.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)
![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)